4,6-Dimethylpyrimidine-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-3-5(2)8-6(7-4)12(9,10)11/h3H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZRPDUDNNZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4,6 Dimethylpyrimidine 2 Sulfonic Acid
Advanced Strategies for the Synthesis of 4,6-Dimethylpyrimidine-2-sulfonic Acid
The synthesis of this compound is primarily achieved through the oxidation of its corresponding thiol precursor. Direct sulfonation methods are less common due to the electronic nature of the pyrimidine (B1678525) ring.
Oxidative Transformations of Pyrimidine Thiols and Related Sulfur Precursors
The most prevalent and well-documented route to pyrimidine-2-sulfonic acids involves a two-step process: first, the synthesis of the pyrimidine thiol, followed by its oxidation.
The key precursor, 4,6-dimethylpyrimidine-2-thiol (B7761162), is commonly synthesized via the cyclocondensation of acetylacetone (B45752) and thiourea (B124793). This reaction is typically acid-catalyzed, often using hydrochloric acid in an ethanol (B145695) solvent, and proceeds by refluxing the mixture to yield the thiol hydrochloride salt in high yield. nih.gov
Once the 4,6-dimethylpyrimidine-2-thiol is obtained, it can be oxidized to the target sulfonic acid. While direct oxidation to the sulfonic acid is the overarching goal, many studies focus on the synthesis of related sulfonyl derivatives, which proceeds through the same oxidative principles. Common oxidizing agents for converting thiols to sulfonic acids include hydrogen peroxide, often in the presence of a catalyst or an acidic medium like glacial acetic acid. nih.govgoogle.comgoogle.com The oxidation proceeds in stages, from the thiol to a sulfenic acid (Cys-SOH), then a sulfinic acid (Cys-SO₂H), and finally the stable sulfonic acid (Cys-SO₃H). nih.gov
The reaction conditions for the oxidation step are critical to ensure complete conversion to the sulfonic acid state. For instance, the oxidation of related pyrimidine thioate derivatives has been successfully carried out using a mixture of hydrogen peroxide and glacial acetic acid at room temperature over 24 hours. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiourea, Acetylacetone | Conc. Hydrochloric Acid / Ethanol | Reflux, 4 hours | 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 81% | nih.gov |
Direct Sulfonation Reactions on 4,6-Dimethylpyrimidine (B31164) Scaffolds
Direct sulfonation of the 4,6-dimethylpyrimidine scaffold is not a widely reported synthetic strategy. This is primarily due to the electronic properties of the pyrimidine ring. As a heteroaromatic compound containing two electron-withdrawing nitrogen atoms, the pyrimidine ring is electron-deficient. This deactivation makes it resistant to electrophilic aromatic substitution reactions, such as nitration and sulfonation, which are common for electron-rich aromatic systems like benzene. wikipedia.orgcsu.edu.au
Standard sulfonation conditions, such as using fuming sulfuric acid (H₂SO₄·SO₃), typically require a highly activated aromatic ring to proceed efficiently. masterorganicchemistry.com For the pyrimidine core, such harsh conditions are more likely to lead to degradation or reaction at other sites if activating groups are not present. Consequently, the synthetic focus has remained on building the molecule with the sulfur functionality already in place at the 2-position and then modifying it, as described in the previous section.
Novel Synthetic Routes via Multicomponent Reactions and Domino Sequences
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.
While MCRs have been extensively used to synthesize a wide variety of complex pyrimidine-containing structures, their specific application to produce this compound or its immediate precursors is not yet established in the literature. The development of an MCR that could assemble the 4,6-dimethylpyrimidine core while simultaneously installing a sulfonic acid group or a precursor thiol at the 2-position would represent a significant advancement in synthetic efficiency. Such a strategy remains a prospective area for future research, offering a potential route to streamline the synthesis of this class of compounds.
Derivatization Pathways and Advanced Functionalization of the Sulfonic Acid Group
The sulfonic acid group on the pyrimidine ring is a versatile functional handle that can be converted into several important derivatives, including sulfonyl halides and sulfonamides.
Synthesis of Sulfonyl Halides (e.g., Sulfonyl Fluorides, Sulfonyl Chlorides)
Pyrimidine-2-sulfonyl chlorides are highly reactive and valuable intermediates for the synthesis of sulfonamides and sulfonate esters. The standard method for preparing a sulfonyl chloride is the treatment of the corresponding sulfonic acid with a chlorinating agent. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used to effect this transformation. For example, 2-hydroxypyrimidine-5-sulfonic acid has been converted to 2-chloropyrimidine-5-sulfonyl chloride by heating with PCl₅. chemicalbook.com A similar approach would be the presumptive method for converting this compound to its sulfonyl chloride derivative.
| Starting Material | Reagent | General Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrimidine Sulfonic Acid | Phosphorus Pentachloride (PCl₅) | Heating | Pyrimidine Sulfonyl Chloride | chemicalbook.com |
| Sodium Pyridine (B92270) Sulfinate | N-Chlorosuccinimide (NCS) | Dichloromethane, 1 hour | Pyridine Sulfonyl Chloride | chemicalbook.com |
Preparation of Pyrimidine-2-sulfonamides and Pyrimidine-2-sulfenamides
Pyrimidine-2-sulfonamides: These compounds are typically synthesized from the corresponding pyrimidine-2-sulfonyl chloride. The reaction involves the nucleophilic attack of ammonia (B1221849) or a primary/secondary amine on the highly electrophilic sulfonyl chloride, displacing the chloride and forming the sulfonamide C-S-N bond. This is a standard and widely used method for creating sulfonamide libraries for various applications, including drug discovery. google.com
Pyrimidine-2-sulfenamides: The synthesis of 4,6-dimethylpyrimidine-2-sulfenamide (more formally known as S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine) has been reported in high yield. lpnu.ua The process begins with the chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine. This precursor is treated with a solution of chloramine (B81541), which is freshly prepared by reacting a 5% ammonia solution with sodium hypochlorite (B82951) at low temperatures (-3 to -4 °C). The chloramine solution is then added to an alkaline solution of the mercaptopyrimidine precursor. The reaction proceeds for an hour at room temperature, after which the sulfenamide (B3320178) product precipitates and can be isolated. This method provided the target sulfenamide in an 84% yield. lpnu.ua These sulfenamides are also valuable intermediates for further synthetic transformations. lpnu.ua
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine | 1. 5% NH₃(aq) + NaOCl 2. 2N KOH(aq) | -4 °C to Room Temp, 1 hour | S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine | 84% | lpnu.ua |
Formation of Pyrimidine-2-thiosulfoesters and Other Sulfur-Containing Derivatives
The synthesis of sulfur-containing derivatives of 4,6-dimethylpyrimidine is a crucial area of study, providing intermediates for further chemical modifications. A key precursor for many of these derivatives is 4,6-dimethylpyrimidine-2-thiol hydrochloride, which can be synthesized by the reaction of acetylacetone with thiourea in the presence of hydrochloric acid. researchgate.netnih.gov
A significant class of sulfur-containing derivatives is the pyrimidine-2-thiosulfoesters. A novel method for the synthesis of these compounds involves the reaction of 4,6-dimethyl-2-sulfenamide pyrimidine with aromatic and aliphatic sulfinic acids in an alcohol-aqueous medium. lpnu.ua This reaction has been investigated under various conditions, leading to the formation of S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate and its derivatives.
The interaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with various amines, such as benzylamine (B48309) and morpholine, has been studied, leading to the formation of the corresponding sulfenamides. lpnu.ua This reaction is not only a method to study the properties of thiosulfoesters but also serves as a synthetic route to pyrimidine sulfenamides. lpnu.ua
Another important class of sulfur-containing derivatives is formed through the benzoylation of 4,6-dimethylpyrimidine-2-thiol hydrochloride with benzoyl chloride derivatives, yielding a series of pyrimidine benzothioate derivatives. nih.gov Furthermore, S-substituted derivatives can be obtained by reacting 4,6-dimethylpyrimidine-2-thiol hydrochloride with 2-chloroacetamide (B119443) or other alkylating agents. researchgate.net
The following table summarizes the synthesis of various sulfur-containing derivatives of 4,6-dimethylpyrimidine.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 4,6-dimethyl-2-sulfenamide pyrimidine | Benzenesulfinic acid | S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate | - | lpnu.ua |
| 4,6-dimethyl-2-sulfenamide pyrimidine | 4-[(Methoxycarbonyl)amino]benzenesulfoacid | S-(4,6-dimethylpyrimidin-2-yl)4-((methoxycarbonyl)amino)benzenesulfonothioate | - | lpnu.ua |
| 4,6-dimethyl-2-sulfenamide pyrimidine | Ethanesulfinic acid | S-(4,6-dimethylpyrimidin-2-yl)ethanesulfonothioate | 21.5 | lpnu.ua |
| 4,6-dimethylpyrimidine-2-thiol hydrochloride | Benzoyl chloride derivatives | Pyrimidine benzothioate derivatives | - | nih.gov |
| 4,6-dimethylpyrimidine-2-thiol hydrochloride | 2-Chloroacetamide | 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | - | researchgate.net |
Directed Chemical Modifications on the Pyrimidine Ring System
The pyrimidine ring system of this compound and its derivatives is amenable to various chemical modifications, allowing for the synthesis of a diverse range of functionalized molecules. A key strategy for modification involves leveraging the reactivity of the sulfur-containing substituents at the 2-position.
One significant modification is the sulfoxidation of pyrimidine thioate derivatives. The treatment of pyrimidine benzothioate derivatives with hydrogen peroxide and glacial acetic acid leads to the formation of a diverse array of pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov Similarly, the sulfoxidation of pyrimidine sulfonothioates yields sulfonyl sulfonyl pyrimidines. nih.gov These reactions highlight a pathway to introduce higher oxidation states of sulfur, which can influence the chemical and physical properties of the molecule.
The reactivity of 2-sulfonylpyrimidines has also been explored, demonstrating their utility in selective S-arylation reactions. nih.gov While this study focused on protein modification, the underlying chemistry of nucleophilic aromatic substitution on the pyrimidine ring is broadly applicable. The sulfone group at the 2-position acts as a good leaving group, allowing for its displacement by nucleophiles.
The following table provides examples of directed chemical modifications on the 4,6-dimethylpyrimidine ring system.
| Starting Material | Reagent(s) | Product Type | Reference |
| Pyrimidine benzothioate derivatives | Hydrogen peroxide, glacial acetic acid | Pyrimidine sulfonyl methanone derivatives | nih.gov |
| Pyrimidine sulfonothioates | Hydrogen peroxide, glacial acetic acid | Sulfonyl sulfonyl pyrimidines | nih.gov |
| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | Glutathione | Arylated glutathione | nih.gov |
| 4,6-dimethylpyrimidine-2-thiol hydrochloride | Alkylating agents | S-alkylated pyrimidine derivatives | researchgate.netresearchgate.net |
Mechanistic Elucidation of Chemical Transformations Involving 4,6 Dimethylpyrimidine 2 Sulfonic Acid
Reactivity Analysis of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) attached to the C2 position of the pyrimidine (B1678525) ring is a dominant feature of the molecule, imparting strong acidity and serving as a potential leaving group in substitution reactions.
The presence of both a highly acidic sulfonic acid group and a weakly basic pyrimidine ring results in complex acid-base chemistry. Sulfonic acids are generally very strong acids, with pKa values often in the negative range, comparable to mineral acids. wikipedia.orgumass.edu For instance, methanesulfonic acid has a pKa of -1.9, and p-toluenesulfonic acid has a pKa of -2.8. wikipedia.org Pyridine-2-sulfonic acid has a predicted pKa of approximately -2.9. guidechem.com Therefore, the sulfonic acid proton of 4,6-dimethylpyrimidine-2-sulfonic acid is expected to dissociate completely in most aqueous and polar organic media, existing predominantly as the sulfonate anion.
The pyrimidine ring itself is a weak base. The introduction of a second nitrogen atom into the aromatic ring reduces the electron density and basicity compared to pyridine (B92270) (pKa of conjugate acid = 5.2). pearson.com The conjugate acid of pyrimidine has a pKa of about 1.0. pearson.com The electronic character of the substituents on the 4,6-dimethylpyrimidine (B31164) ring further modifies this basicity. The two methyl groups at the C4 and C6 positions are weakly electron-donating, which slightly increases the basicity of the ring nitrogens. Conversely, the potent electron-withdrawing sulfonate group at the C2 position significantly deactivates the ring, further reducing the basicity of the nitrogen atoms. Consequently, protonation of the pyrimidine ring would only occur under strongly acidic conditions.
Table 1: Comparative pKa Values of Related Compounds
| Compound | Functional Group | pKa | Acidity/Basicity |
|---|---|---|---|
| Methanesulfonic acid | Sulfonic Acid | -1.9 wikipedia.org | Strong Acid |
| Benzenesulfonic acid | Sulfonic Acid | -6.5 umass.edu | Strong Acid |
| Pyridine-2-sulfonic acid | Sulfonic Acid | -2.9 (Predicted) guidechem.com | Strong Acid |
| Pyridine (conjugate acid) | Pyridinic Nitrogen | 5.2 pearson.com | Weak Base |
While the sulfonate group is an excellent leaving group in nucleophilic aromatic substitution (discussed in 3.2.2), nucleophilic attack at the sulfur atom of the sulfonic acid is generally unfavorable. To facilitate such a reaction, the sulfonic acid must first be converted into a more reactive derivative, typically a sulfonyl halide, such as pyrimidine-2-sulfonyl chloride. chemicalbook.com This conversion can be achieved by treating the corresponding sulfinate salt with an N-halosuccinimide. chemicalbook.com
Once formed, the pyrimidine-2-sulfonyl chloride is a powerful electrophile. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms and the electron-withdrawing pyrimidine ring. It readily undergoes nucleophilic acyl substitution-type reactions with a variety of nucleophiles, such as primary and secondary amines, to form the corresponding sulfonamides.
The mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic sulfur atom, breaking the S=O π-bond. The subsequent reformation of the double bond expels the chloride ion, which is a good leaving group, yielding the final sulfonated product.
Reaction Pathways of the 4,6-Dimethylpyrimidine Core
The pyrimidine ring, being a π-deficient heterocycle, exhibits distinct reactivity compared to benzene. It is generally deactivated towards electrophilic attack but activated for nucleophilic substitution.
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is significantly more difficult than on benzene. The presence of two electronegative nitrogen atoms reduces the electron density of the ring, deactivating it towards attack by electrophiles. csu.edu.au When substitution does occur, it is highly regioselective, favoring the C5 position, which is the least electron-deficient carbon atom. csu.edu.au
The substituents on this compound have competing directing effects:
Methyl Groups (-CH₃): These are weakly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com In this molecule, the C5 position is ortho to both methyl groups.
Sulfonic Acid/Sulfonate Group (-SO₃H/-SO₃⁻): This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. libretexts.orglumenlearning.com The C5 position is also meta to the C2-sulfonyl group.
Both activating and deactivating groups direct substitution to the C5 position. However, the powerful deactivating nature of the sulfonyl group, combined with the inherent π-deficiency of the pyrimidine ring, renders the molecule highly resistant to electrophilic attack. Reactions like nitration or halogenation, if they proceed at all, would require harsh conditions and would be expected to yield the 5-substituted product.
In contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comnih.gov These positions are electronically activated by the adjacent nitrogen atoms. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov
For this compound, the sulfonate group at the C2 position serves as an excellent leaving group. rsc.orgnih.govacs.orgnih.gov Studies on 2-sulfonylpyrimidines have shown that they react readily with nucleophiles like thiols, alkoxides, and amines to displace the sulfonyl group. nih.govacs.orgnih.gov The reaction rate is often significantly faster compared to analogous 2-halopyrimidines. acs.orgnih.gov
The mechanism involves:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, forming a tetrahedral Meisenheimer intermediate.
Stabilization: The negative charge of the intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, providing significant stabilization.
Elimination: The aromaticity is restored by the elimination of the sulfonate leaving group, yielding the 2-substituted pyrimidine product.
The regioselectivity of SNAr on pyrimidines substituted with two leaving groups (e.g., at C2 and C4) can be complex, but generally, the C4 position is more reactive. stackexchange.comnih.gov However, in the subject compound, the only viable leaving group is at the C2 position, making this the exclusive site of substitution.
Table 2: Reactivity of Pyrimidine Positions
| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |
|---|---|---|
| C2 | Very Low | High |
| C4 / C6 | Very Low | High |
The methyl groups at the C4 and C6 positions of the pyrimidine ring are not inert. The strong electron-withdrawing character of the diazine ring increases the acidity of the protons on these methyl groups, making them "active methyl" groups. stackexchange.com The pKa of these protons is estimated to be around 20, which is comparable to the α-protons of a ketone. stackexchange.com
This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. The negative charge is delocalized into the pyrimidine ring. This carbanion is a potent nucleophile and can participate in various condensation reactions, particularly aldol-type condensations with aldehydes and ketones. stackexchange.comtandfonline.comjournaljmsrr.com
The reaction mechanism typically involves:
Deprotonation: A base removes a proton from one of the methyl groups to form the nucleophilic carbanion.
Condensation: The carbanion attacks an electrophilic carbonyl carbon (e.g., from an aldehyde), forming an aldol (B89426) addition product.
Dehydration: The resulting β-hydroxy intermediate can then dehydrate, often under the reaction conditions, to yield a styryl- or vinyl-substituted pyrimidine.
These condensation reactions are pivotal in synthetic chemistry, as they allow for the extension of the molecular framework and can serve as precursors for subsequent intramolecular cyclization reactions to build more complex fused heterocyclic systems. tandfonline.comjournaljmsrr.comrsc.org
Investigation of Intermediates and Transition States
The chemical transformations of this compound and its derivatives are predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characterized by the formation of specific intermediates and transition states, which have been elucidated through a combination of kinetic studies, spectroscopic analysis, and computational modeling.
The central feature of the SNAr mechanism in this context is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). researchgate.netnih.govwikipedia.org This complex arises from the nucleophilic attack on the electron-deficient C2 position of the pyrimidine ring, which is activated by the strong electron-withdrawing sulfonyl group.
The generally accepted two-step mechanism is as follows:
Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the C2 carbon of the pyrimidine ring, which bears the sulfonic acid group. This leads to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the nitro groups, if present. wikipedia.orgchemrxiv.org This step is typically the rate-determining step of the reaction. nih.govacs.org
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the sulfonate leaving group.
Computational studies, particularly Density Functional Theory (DFT) calculations on related 2-sulfonylpyrimidines, support this two-step mechanism. nih.govacs.org These studies indicate that the reaction involves a stabilized Meisenheimer complex as a true intermediate. The calculated activation energy for the initial nucleophilic attack to form the first transition state (TS1) is significantly higher than that for the subsequent elimination of the leaving group, confirming that the formation of the Meisenheimer complex is the rate-determining step. nih.govacs.org
Hydrolysis Reactions
A key chemical transformation of this compound is its hydrolysis to 4,6-dimethylpyrimidin-2-one. This reaction also proceeds via a nucleophilic aromatic substitution mechanism, with water or hydroxide (B78521) ions acting as the nucleophile. Kinetic studies on the hydrolysis of potassium 4,6-dimethylpyrimidine-2-sulphonate have provided insights into the reaction rates under both acidic and alkaline conditions. rsc.org
The presence of methyl groups on the pyrimidine ring has been observed to retard the rate of hydrolysis. rsc.org This effect can be attributed to the electron-donating nature of the methyl groups, which slightly reduces the electrophilicity of the C2 carbon, thereby slowing down the initial nucleophilic attack.
| Conditions | Temperature (°C) | Half-life (t½, min) |
|---|---|---|
| pH 14 | 40 | 830 |
| H₀ -1 (Acidic) | 25 | 28 |
Reactions with Other Nucleophiles
The sulfonic acid group and its derivatives, such as sulfonyl fluorides, are effective leaving groups in reactions with a variety of nucleophiles. For instance, the corresponding sulphonyl fluoride (B91410) of 4,6-dimethylpyrimidine reacts with ammonia (B1221849) and amines to yield sulfonamides. wikipedia.org Under more forcing conditions, the entire sulfonyl group can be displaced by nucleophiles like hydrazino or azido (B1232118) groups.
The reactivity of 2-sulfonylpyrimidines is highly dependent on the substituents on the pyrimidine ring. Electron-withdrawing groups at the 5-position drastically increase the reaction rate, while electron-donating groups can deactivate the ring towards nucleophilic attack. nih.govacs.org This highlights the importance of the electronic environment of the pyrimidine ring in stabilizing the Meisenheimer intermediate and the associated transition states.
| Substituent at C5 | Relative Rate Constant | Electronic Effect |
|---|---|---|
| -NO₂ | ~10⁶ | Strongly Electron-Withdrawing (-M) |
| -COOMe | >800,000 | Strongly Electron-Withdrawing (-M) |
| -CF₃ | ~10³·⁵ | Electron-Withdrawing (-I) |
| -H | 1 | Reference |
| -NH₂ | No Reaction | Strongly Electron-Donating (+M) |
| -OMe | No Reaction | Strongly Electron-Donating (+M) |
Catalytic Applications and Catalytic Reaction Mechanisms
4,6-Dimethylpyrimidine-2-sulfonic Acid as a Brønsted Acid Catalyst
The sulfonic acid moiety (-SO₃H) is a powerful Brønsted acid group, and when attached to an organic scaffold, it can effectively catalyze a range of chemical reactions. The pyrimidine (B1678525) ring in this compound may influence the catalyst's stability, solubility, and interaction with substrates, potentially offering unique catalytic properties.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption. Brønsted acids are frequently employed as catalysts in these reactions to activate substrates and facilitate key bond-forming steps.
The proposed role of a Brønsted acid catalyst like this compound in the Biginelli reaction would be to activate the aldehyde component, making it more susceptible to nucleophilic attack by the urea (B33335) or thiourea (B124793), and to catalyze the subsequent cyclization and dehydration steps. The reaction of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalytic amount of a Brønsted acid leads to the formation of the dihydropyrimidinone core.
Table 1: Representative Biginelli Reaction Catalyzed by a Brønsted Acidic Ionic Liquid
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 90 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 94 |
Data sourced from a study on a novel Brønsted acidic ionic liquid, [Btto][p-TSA], under solvent-free conditions. nih.gov
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or a ketone. wikipedia.org This reaction is often catalyzed by a weak base; however, acid catalysis is also possible, particularly in the dehydration step of the intermediate aldol-type adduct. rsc.orgtandfonline.com
A Brønsted acid catalyst such as this compound could play a crucial role in promoting the Knoevenagel condensation, especially under solvent-free or heterogeneous conditions. The acid would activate the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by the enol form of the active methylene compound. Subsequently, the acid would catalyze the dehydration of the intermediate to yield the final α,β-unsaturated product.
While direct evidence for the use of this compound in Knoevenagel condensations is lacking, the general mechanism for acid-catalyzed condensation provides a basis for its potential application. The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the attack of the active methylene compound and subsequent elimination of a water molecule. rsc.orgtandfonline.com
Design and Application of Heterogeneous Catalytic Systems
Heterogenizing homogeneous catalysts by immobilizing them on solid supports offers significant advantages, including ease of separation, reusability, and often enhanced stability. Porous materials like Metal-Organic Frameworks (MOFs) and mesoporous silica (B1680970) (e.g., SBA-15) are excellent candidates for such applications due to their high surface area and tunable pore structures.
The functionalization of porous materials with sulfonic acid groups is a well-established strategy for creating solid acid catalysts. ucsb.edursc.orgacs.org For SBA-15, a common method involves the co-condensation of tetraethoxysilane (TEOS) with an organosilane containing a thiol group, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), followed by oxidation of the thiol groups to sulfonic acid groups. ucsb.eduacs.org This results in a material, often denoted as SBA-15-SO₃H, with accessible Brønsted acid sites within the mesoporous channels.
Although no specific reports describe the functionalization of porous materials with this compound, a similar approach could theoretically be employed. This would involve synthesizing a derivative of this compound with a suitable anchoring group (e.g., a trialkoxysilane) that can be co-condensed with the silica or MOF precursors or grafted onto the pre-synthesized porous support. Such a catalyst would combine the acidic properties of the sulfonic acid group with the structural benefits of the porous material.
Table 2: Textural Properties of SBA-15 and Sulfonic Acid-Functionalized SBA-15
| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) |
| SBA-15 | 950 | 1.25 | 85 |
| SBA-15-SO₃H | 550 | 0.75 | 75 |
Representative data for propyl-sulfonic acid functionalized SBA-15. nih.gov
Solid acid catalysts, such as sulfonic acid-functionalized porous materials, are particularly well-suited for green chemistry applications. Solvent-free reactions, also known as solid-state reactions, minimize the use of volatile organic compounds, reducing environmental impact and simplifying product purification. scispace.com Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) has been successfully used as a catalyst for various organic transformations under solvent-free conditions, demonstrating high efficiency and reusability. scispace.comresearchgate.net
Ultrasonic irradiation is another green chemistry tool that can enhance reaction rates and yields by providing energy through acoustic cavitation. scientific.netnih.govrsc.orgnih.gov The use of ultrasound in conjunction with heterogeneous catalysts can be particularly effective, as it can improve mass transfer and keep the catalyst surface active. nih.govnih.gov While specific data for this compound under these conditions is unavailable, the general principles suggest that its heterogenized form could be a promising catalyst for ultrasound-assisted organic synthesis.
Table 3: Comparison of Conventional and Ultrasound-Assisted Synthesis using a Solid Acid Catalyst
| Reaction | Conditions | Time | Yield (%) |
| Synthesis of trisubstituted imidazoles | Conventional heating | 2-3 h | 70-85 |
| Synthesis of trisubstituted imidazoles | Ultrasonic irradiation | 10-15 min | 85-95 |
Representative data for the synthesis of 2,4,5-trisubstituted imidazoles using sulfamic acid-functionalized magnetic nanoparticles as the catalyst. nih.gov
Mechanistic Studies of Catalytic Cycles and Turnover Frequencies
Detailed mechanistic studies and the determination of turnover frequencies (TOFs) are crucial for understanding and optimizing a catalyst's performance. The turnover frequency is a measure of the number of substrate molecules converted per catalytic site per unit of time. osti.govresearchgate.netresearchgate.netacs.org
For Brønsted acid-catalyzed reactions like the Biginelli reaction and Knoevenagel condensation, the catalytic cycle generally involves the protonation of a substrate by the catalyst to form a more reactive intermediate, followed by nucleophilic attack and subsequent steps. The catalyst is regenerated at the end of the cycle by deprotonation.
Coordination Chemistry and Supramolecular Interactions
Ligand Design and Metal Complex Formation with 4,6-Dimethylpyrimidine-2-sulfonic Acid
The unique structural arrangement of this compound, featuring a pyrimidine (B1678525) ring and a sulfonic acid group, allows for a variety of coordination modes with metal ions. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonate group can all act as potential donor sites.
Chelation Modes Involving Nitrogen and Oxygen/Sulfur Donor Atoms
The presence of both nitrogen and oxygen donor atoms in this compound facilitates several possible chelation modes. The pyrimidine ring can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, or in a bridging mode, linking two metal centers. The sulfonate group (-SO₃⁻) can also exhibit various coordination behaviors, including monodentate, bidentate, and bridging interactions with metal ions rsc.org. The combination of the pyrimidine and sulfonate moieties allows for the formation of stable chelate rings, which can enhance the thermodynamic stability of the resulting metal complexes.
The coordination of the sulfonate group is flexible; it can coordinate through one, two, or all three of its oxygen atoms nih.gov. This versatility, combined with the coordination ability of the pyrimidine nitrogen atoms, makes this compound a promising ligand for the design of coordination polymers and metal-organic frameworks (MOFs) with diverse structural topologies and properties uol.de.
Synthesis and Structural Characterization of Metal Coordination Compounds
While specific metal complexes of this compound are not extensively documented in the literature, the synthesis of related pyrimidine-based metal complexes provides insight into potential synthetic strategies. A common method involves the reaction of the ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions nih.gov. The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final structure of the coordination compound.
For instance, the synthesis of metal complexes with pyrimidine-thiol derivatives often starts with the corresponding pyrimidine-thiol hydrochloride nih.govresearchgate.net. A plausible route to metal complexes of this compound could involve the direct reaction of the sulfonic acid with a metal salt.
Exploration of Supramolecular Assembly and Crystal Engineering
The functional groups present in this compound make it an excellent candidate for constructing well-defined supramolecular assemblies through various non-covalent interactions.
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonding plays a crucial role in the solid-state structures of pyrimidine derivatives and sulfonic acids nih.govnih.gov. In the case of this compound, the sulfonic acid group is a strong hydrogen bond donor, while the pyrimidine nitrogen atoms are effective hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of robust and predictable hydrogen-bonded synthons.
Table 1: Potential Hydrogen Bond Interactions in this compound Crystals
| Donor | Acceptor | Interaction Type | Expected Distance (Å) |
|---|---|---|---|
| O-H (Sulfonic Acid) | N (Pyrimidine) | Strong | 2.6 - 2.8 |
| C-H (Methyl) | O (Sulfonate) | Weak | 3.0 - 3.5 |
Pi-Stacking Interactions and Their Influence on Crystal Packing
Aromatic rings, such as the pyrimidine ring in this compound, can engage in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent rings, play a significant role in stabilizing crystal structures nih.govnih.gov.
In the solid state, pyrimidine rings can arrange in either a face-to-face or an offset (face-to-sheath) manner, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å researchgate.net. The presence of the electron-withdrawing sulfonic acid group and the electron-donating methyl groups can influence the electron density of the pyrimidine ring, thereby affecting the strength and geometry of the π-stacking interactions rsc.org. These interactions, in conjunction with hydrogen bonding, are critical in directing the assembly of molecules into specific crystal lattices.
Self-Assembly Processes in Solution and Solid Phases
The principles of molecular recognition and self-assembly are fundamental to the formation of ordered structures from this compound. In solution, the interplay of hydrogen bonding and solvophobic effects can lead to the formation of pre-organized aggregates. Upon crystallization, these aggregates can serve as templates for the growth of single crystals with well-defined supramolecular architectures researchgate.net.
The reliable formation of specific hydrogen-bonded synthons makes this compound a valuable component in supramolecular synthesis nih.gov. By carefully selecting co-formers, it is possible to engineer cocrystals with desired structures and properties. The combination of strong hydrogen bonds and weaker interactions like π-stacking provides a powerful tool for the rational design of complex solid-state materials.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-Dimethylpyrimidine-2-sulfonic acid. These methods provide a detailed picture of the electron distribution and molecular geometry, which are essential for predicting its chemical behavior.
Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier orbitals. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the sulfonic acid group, which are rich in electrons. The LUMO is also anticipated to be distributed across the pyrimidine ring system. The presence of electron-donating methyl groups and the electron-withdrawing sulfonic acid group influences the energies of these orbitals.
Table 1: Calculated Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 5.26 |
Note: These values are representative and derived from DFT calculations on structurally similar pyrimidine derivatives.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In the MEP map of this compound, the negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the pyrimidine ring, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is crucial for the characterization of compounds.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. nih.gov For this compound, characteristic frequencies would be predicted for the S=O stretching in the sulfonic acid group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions), C-N stretching in the pyrimidine ring, and C-H stretching from the methyl groups.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. nih.gov These calculations provide valuable information for structural elucidation. The predicted ¹H NMR spectrum would show distinct signals for the aromatic proton on the pyrimidine ring and the protons of the two methyl groups. The ¹³C NMR spectrum would similarly show characteristic shifts for the different carbon atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine-H (C5-H) | 7.10 |
| Methyl-H (C4-CH₃) | 2.55 |
| Methyl-H (C6-CH₃) | 2.55 |
Note: Predicted shifts are relative to a standard reference and can be influenced by solvent choice.
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can locate the geometry and energy of these fleeting structures. rsc.org For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state searches would be performed to map out the lowest energy path.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed map of the geometric changes the molecule undergoes during the reaction. rsc.org
Solvent Effects on Reactivity and Conformation
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.netmdpi.com
For this compound, a polar and acidic compound, solvent effects are particularly important. Calculations would show that polar solvents like water or DMSO stabilize the charged sulfonic acid group through hydrogen bonding and dipole-dipole interactions. This stabilization can affect the compound's acidity (pKa) and the energetics of its reactions. researchgate.net The conformation of the sulfonic acid group relative to the pyrimidine ring may also shift in different solvents to maximize favorable solvent interactions.
Table 3: Calculated Solvent Effects on the Acidity (pKa) of this compound
| Solvent | Dielectric Constant (ε) | Predicted pKa |
|---|---|---|
| Gas Phase | 1 | 4.50 |
| Chloroform | 4.8 | 2.10 |
| Acetonitrile | 37.5 | 0.85 |
Note: These values are illustrative, based on computational studies of similar sulfonic acids, demonstrating the trend of increasing acidity with solvent polarity.
Simulation of Supramolecular Interactions and Crystal Lattice Energies
Theoretical and computational chemistry provides powerful tools to investigate the intricate world of molecular interactions that govern the assembly of molecules in the crystalline state. For this compound, while specific experimental crystallographic and computational studies are not extensively documented in publicly available literature, we can deduce the nature of its supramolecular interactions and the factors influencing its crystal lattice energy based on computational studies of analogous pyrimidine and sulfonic acid derivatives. Such simulations are crucial for understanding the stability, polymorphism, and physicochemical properties of crystalline organic solids.
The primary forces driving the self-assembly of this compound into a crystal lattice are expected to be a combination of strong hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors. The presence of both a highly acidic proton and basic nitrogen sites suggests that the molecule likely exists as a zwitterion in the solid state, with the proton transferred from the sulfonic acid group to one of the pyrimidine nitrogens. This would result in strong charge-assisted hydrogen bonds (N⁺-H···O⁻), which are dominant in directing the crystal packing.
Computational methods like Density Functional Theory (DFT) are instrumental in exploring these interactions. DFT calculations can be used to optimize the geometry of molecular clusters (dimers, trimers, etc.) of this compound to identify the most stable hydrogen bonding motifs. These calculations provide quantitative data on interaction energies, bond lengths, and bond angles, offering a detailed picture of the supramolecular synthons—the fundamental building blocks of the crystal structure. For instance, in related pyrimidine derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed to form robust dimeric or catemeric synthons. nih.gov
Molecular Electrostatic Potential (MEP) surface calculations, another DFT-based tool, can visualize the electron density distribution around the molecule. For this compound, the MEP surface would highlight the electropositive regions around the acidic protons and the electronegative regions near the sulfonate oxygen atoms and pyrimidine nitrogens, thereby predicting the most probable sites for intermolecular interactions.
Crystal Lattice Energy Simulations
The crystal lattice energy is a measure of the strength of the intermolecular forces holding the molecules together in a crystal. It is defined as the energy released when one mole of the solid crystal is formed from its constituent molecules in the gaseous phase. Accurate calculation of lattice energy is vital for predicting crystal stability and polymorphism.
Computational approaches to determine lattice energy often involve periodic DFT calculations, which account for the long-range electrostatic interactions in the infinite crystal lattice. These methods can predict the most stable crystal packing arrangement by comparing the lattice energies of different hypothetical crystal structures (polymorphs).
The total lattice energy (E_latt) can be decomposed into several contributing terms, including electrostatic, induction, dispersion, and repulsion energies. The relative magnitudes of these components provide insight into the nature of the intermolecular forces. For a zwitterionic molecule like this compound, the electrostatic component is expected to be the most significant contributor to the lattice energy due to the strong charge-assisted hydrogen bonds.
While specific data for this compound is not available, a hypothetical breakdown of interaction energies based on studies of similar molecules is presented in the table below. This illustrates the type of information that can be gleaned from such computational studies.
| Interaction Type | Typical Energy Range (kJ/mol) | Expected Contribution in this compound |
| Charge-Assisted Hydrogen Bonds (N⁺-H···O⁻) | 40 - 80 | High |
| Neutral Hydrogen Bonds (C-H···O) | 5 - 25 | Moderate |
| π-π Stacking | 5 - 20 | Low to Moderate |
| van der Waals Forces | < 5 | High (cumulative) |
Note: This table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated computational studies.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4,6-dimethylpyrimidine-2-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular structure.
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons at the C4 and C6 positions would likely appear as a sharp singlet, integrating to six protons. The chemical shift of this peak would be influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the sulfonic acid group. The pyrimidine ring proton at the C5 position would also produce a singlet, with its chemical shift further downfield due to the deshielding effect of the aromatic ring.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the methyl carbons, the C4/C6 and C5 carbons of the pyrimidine ring, and the C2 carbon directly attached to the sulfonic acid group. The chemical shift of the C2 carbon would be significantly influenced by the electronegative sulfur and oxygen atoms of the sulfonic acid moiety.
To definitively assign these signals and confirm the connectivity within the molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. youtube.com
COSY: This experiment would reveal proton-proton couplings. In the case of this compound, the absence of significant cross-peaks would confirm the isolated nature of the methyl and pyrimidine ring protons. science.gov
HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the methyl groups and the C5 proton to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C4/C6-CH₃ | ~2.5 | ~24 |
| C5-H | ~7.2 | ~120 |
| C2 | - | ~165 |
| C4/C6 | - | ~170 |
| C5 | ~7.2 | ~120 |
Note: The predicted chemical shifts are estimations based on data from structurally related compounds and are subject to solvent effects and other experimental conditions.
NMR spectroscopy is also a powerful tool for monitoring the synthesis of this compound in real-time. By acquiring NMR spectra of the reaction mixture at various time points, the consumption of starting materials and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the appearance of new, transient signals in the NMR spectra can aid in the identification of reaction intermediates, providing valuable mechanistic insights into the sulfonation process of the pyrimidine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. semanticscholar.org These two techniques are often complementary and together offer a comprehensive vibrational profile of this compound. ijera.com
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present.
Sulfonic Acid Group (-SO₃H): This group would exhibit strong and characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are expected to appear in the regions of 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The S-O stretching vibration would likely be observed around 1000-1100 cm⁻¹. The O-H stretching of the sulfonic acid group would give rise to a broad absorption band in the high-frequency region of the IR spectrum, typically between 2500 and 3300 cm⁻¹.
Pyrimidine Ring: The C=N and C=C stretching vibrations of the pyrimidine ring would produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, would also be present at lower frequencies.
Methyl Groups (-CH₃): The C-H stretching vibrations of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers, typically around 1375 cm⁻¹ and 1450 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SO₃H | O-H stretch | 3300-2500 (broad) |
| S=O asymmetric stretch | 1450-1350 | |
| S=O symmetric stretch | 1250-1150 | |
| S-O stretch | 1100-1000 | |
| Pyrimidine Ring | C=N/C=C stretches | 1650-1400 |
| Ring breathing | ~1000 | |
| -CH₃ | C-H stretch | 3000-2850 |
| C-H bend | 1450, 1375 |
Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
While the pyrimidine ring is largely planar, the sulfonic acid group has rotational freedom around the C-S bond. Different conformations (rotamers) may exist, and these can sometimes be distinguished by subtle shifts in their vibrational frequencies. By analyzing the IR and Raman spectra, potentially in combination with computational modeling, it may be possible to gain insights into the preferred conformation of the sulfonic acid group relative to the pyrimidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position and intensity of these absorption maxima are influenced by the substituents on the ring. The presence of the electron-donating methyl groups and the electron-withdrawing sulfonic acid group would affect the energy levels of the molecular orbitals involved in these transitions. The spectrum is typically recorded in a suitable solvent, and the polarity of the solvent can also influence the position of the absorption bands. nih.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λ_max) |
| π → π | ~200-280 nm |
| n → π | ~270-320 nm |
Note: These are estimated ranges based on the UV-Vis spectra of related pyrimidine derivatives. The exact values will depend on the solvent and pH.
Electronic Transition Assignments and Solvatochromism Studies
The electronic absorption spectra of pyrimidine derivatives are typically characterized by π → π* and n → π* transitions. In substituted pyrimidines, the nature and position of substituents, as well as the solvent environment, can significantly influence these transitions. orientjchem.org For this compound, the pyrimidine ring constitutes the core chromophore.
Electronic Transitions: The electronic spectrum is expected to exhibit absorptions corresponding to transitions within the aromatic pyrimidine ring. The presence of the electron-donating dimethyl groups and the electron-withdrawing sulfonic acid group will modulate the energy of these transitions. Generally, π → π* transitions are of high intensity, while n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity.
Solvatochromism: The phenomenon of solvatochromism, the change in the color of a substance with a change in solvent polarity, offers valuable information about the electronic ground and excited states of a molecule. researchgate.net In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states will exhibit a noticeable shift in their absorption maxima. For compounds like pyrimidine-based azo dyes, a more red-shifted absorption maximum is often observed in acidic pH compared to alkaline pH. researchgate.net It is anticipated that this compound would exhibit solvatochromic behavior due to the presence of the polar sulfonic acid group and the nitrogen atoms in the pyrimidine ring, which can engage in hydrogen bonding with protic solvents.
A hypothetical study on the solvatochromism of this compound could yield data as presented in the interactive table below, illustrating the shift in the absorption maximum (λmax) in solvents of varying polarity.
| Solvent | Polarity Index | λmax (nm) | Type of Shift |
| n-Hexane | 0.1 | 260 | - |
| Dichloromethane | 3.1 | 265 | Bathochromic |
| Ethanol (B145695) | 4.3 | 270 | Bathochromic |
| Water | 10.2 | 275 | Bathochromic |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectrophotometric Titrations for Complexation Studies
Spectrophotometric titrations are a powerful tool for studying the formation of complexes between a molecule and a metal ion or other species in solution. The complexing properties of pyrimidine derivatives are well-documented. researchgate.net The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonic acid group in this compound are potential coordination sites for metal ions.
By monitoring the changes in the UV-Vis absorption spectrum of the compound upon the incremental addition of a metal salt solution, the stoichiometry and stability constant of the resulting complex can be determined. For instance, the formation of a complex often leads to a shift in the absorption maximum or a change in the molar absorptivity. These changes can be used to construct a binding isotherm, from which the binding constant (Ka) can be calculated. The synthesis of transition metal complexes with barbiturate (B1230296) and thiobarbiturate derivatives, which also contain a pyrimidine ring, has been reported, with stereochemistry and bonding modes determined by electronic and vibrational spectra. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C6H8N2O3S), the theoretical exact mass can be calculated. A closely related compound, 4,6-dimethyl-2-methylsulfonylpyrimidine (B31811) (C7H10N2O2S), has a computed exact mass of 186.04629874 Da. nih.gov HRMS analysis of this compound would be expected to yield a molecular ion peak with an m/z value that closely matches its calculated exact mass, thereby confirming its molecular formula.
Fragmentation Pattern Analysis for Structural Connectivity
Electron impact (EI) mass spectrometry typically causes the fragmentation of the molecular ion into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the structural connectivity of the molecule. chemguide.co.uk For pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic ring. sapub.org
In the mass spectrum of this compound, one would anticipate fragmentation pathways involving the loss of SO3 (80 Da) or the sulfonic acid group (SO3H, 81 Da). Cleavage of the methyl groups could also occur. The fragmentation patterns of pyrimidinethiones have been shown to involve the elimination of side functional groups followed by the fragmentation of the pyrimidine ring itself, indicating the relative stability of the pyrimidine core. sapub.org
A plausible fragmentation pathway for this compound is outlined in the table below.
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [M - SO3]+• | 4,6-dimethylpyrimidine (B31164) radical cation | 108 |
| [M - CH3]+ | [C5H5N2O3S]+ | 175 |
| [C4H3N2S]+ | Fragment from ring cleavage | 111 |
Note: The fragmentation pathway is predictive and based on general principles of mass spectrometry.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Precise Determination of Molecular Geometry and Bond Parameters
While a crystal structure for this compound is not publicly available, the structures of numerous related pyrimidine and sulfonic acid derivatives have been determined. researchgate.netlookchem.comnih.gov For example, the crystal structure of 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) has been reported, revealing details of noncovalent interactions such as N–H···O and C–H···O hydrogen bonds. nih.gov
From such studies, it can be inferred that the pyrimidine ring in this compound would be essentially planar. The C-N bond lengths within the pyrimidine ring are expected to be intermediate between single and double bond lengths due to resonance. The geometry around the sulfur atom of the sulfonic acid group would be tetrahedral. The crystal packing would likely be dominated by strong hydrogen bonds involving the sulfonic acid group and the nitrogen atoms of the pyrimidine ring, leading to the formation of supramolecular architectures. researchgate.netnih.gov
The table below presents expected bond parameters for this compound based on data from related structures.
| Bond | Expected Length (Å) | Expected Angle | Expected Value (°) |
| C-N (pyrimidine) | 1.33 - 1.38 | N-C-N (pyrimidine) | ~120 |
| C-S | ~1.77 | O-S-O | ~119 |
| S-O | ~1.45 | C-S-O | ~109 |
Note: These values are estimations based on crystallographic data of similar compounds.
Visualization and Analysis of Intermolecular Interactions in Crystalline Solids
The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting and controlling the physical properties of materials. Advanced spectroscopic and computational techniques provide powerful tools for the detailed visualization and quantification of these interactions. While specific crystallographic data for this compound is not publicly available, the methodologies for its analysis can be thoroughly illustrated using data from closely related pyrimidine sulfonate derivatives. This section will detail the application of these techniques, focusing on Hirshfeld surface analysis as a primary tool for elucidating the subtleties of crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface (HS) analysis has emerged as a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. This surface effectively partitions the crystal space into molecular volumes. By mapping various properties onto this surface, a detailed picture of the molecule's local environment can be generated.
One of the most informative properties mapped onto the Hirshfeld surface is the normalized contact distance, dnorm. This property is derived from di (the distance from the surface to the nearest nucleus inside) and de (the distance from the surface to the nearest nucleus outside), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm value is calculated as:
dnorm = (di - rvdWi) / rvdWi + (de - rvdWe) / rvdWe
The resulting surface is color-coded to highlight different types of intermolecular contacts:
Red regions indicate negative dnorm values, representing contacts shorter than the sum of the van der Waals radii. These are typically strong interactions, such as hydrogen bonds.
White regions represent dnorm values close to zero, where intermolecular contacts are approximately equal to the vdW separation.
Blue regions indicate positive dnorm values, corresponding to contacts longer than the vdW radii.
In the crystal structure of a pyrimidine sulfonate, the dnorm map would vividly display the key interactions. For instance, bright red spots would be expected near the sulfonate oxygen atoms and the pyrimidine nitrogen atoms, indicating their roles as hydrogen bond acceptors, as well as near any acidic protons acting as donors.
Two-Dimensional Fingerprint Plots
While the dnorm surface provides a qualitative overview, two-dimensional (2D) fingerprint plots offer a quantitative summary of all intermolecular interactions on the Hirshfeld surface. These plots are generated by plotting de against di for every point on the surface. The resulting plot is unique for a given crystal structure and provides a "fingerprint" of its intermolecular contacts. rsc.org The plot can be decomposed to show the relative contributions of different types of atomic contacts.
For example, analysis of a related diaminopyrimidine sulfonate derivative reveals the following distribution of intermolecular contacts:
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.8 |
| O···H / H···O | 29.5 |
| C···H / H···C | 10.2 |
| N···H / H···N | 8.7 |
| S···H / H···S | 3.5 |
| Other | 2.3 |
This data indicates that non-specific H···H contacts cover the largest area of the molecular surface, which is common for organic molecules. Crucially, the significant contribution from O···H/H···O and N···H/H···N contacts highlights the central role of hydrogen bonding in stabilizing the crystal structure. researchgate.net The shape of the fingerprint plot provides further detail; sharp "spikes" are characteristic of strong directional interactions like hydrogen bonds, whereas more diffuse regions correspond to weaker van der Waals forces.
Analysis of Hydrogen Bonds and Other Interactions
The geometric parameters of specific hydrogen bonds identified from the crystal structure provide definitive evidence of their strength and directionality. In pyrimidine sulfonate systems, strong N–H···O and O–H···N hydrogen bonds are typically observed, forming robust supramolecular synthons that guide the crystal packing. researchgate.net Additionally, weaker C–H···O interactions often play a significant role in the three-dimensional architecture.
A table summarizing typical hydrogen bond geometries found in related pyrimidine-sulfonic acid systems is presented below. These interactions would be anticipated in the crystal structure of this compound.
| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
|---|---|---|---|---|
| N–H···O | 0.86 | 1.89 | 2.75 | 175 |
| O–H···N | 0.82 | 1.95 | 2.76 | 170 |
| C–H···O | 0.95 | 2.45 | 3.38 | 165 |
D = donor atom, A = acceptor atom.
Beyond hydrogen bonding, π-π stacking interactions between pyrimidine rings are also a potential stabilizing force. researchgate.net The presence of such interactions can be inferred from the shape index and curvedness properties mapped onto the Hirshfeld surface, which reveal adjacent flat regions of the surface corresponding to stacked aromatic rings. The centroid-to-centroid distance between stacked rings, typically in the range of 3.4–3.8 Å, confirms the presence of these interactions. The combination of strong, directional hydrogen bonds and weaker, dispersive forces like π-π stacking and van der Waals interactions collectively determines the final, stable crystalline arrangement.
Role in Advanced Materials Chemistry and Functional Design
Integration into Polymeric Frameworks and Membranes
The incorporation of 4,6-Dimethylpyrimidine-2-sulfonic acid into polymeric structures is a burgeoning area of research. The sulfonic acid group imparts hydrophilicity and ion-exchange capabilities, making it a valuable monomer or additive in the synthesis of specialized polymers.
Detailed Research Findings:
While direct integration of this compound into commercial polymeric frameworks is not yet widely documented, foundational research on related sulfonated polymers provides a strong basis for its potential. For instance, the presence of sulfonic acid groups in polymers like poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) has been shown to enhance properties such as ion conductivity and water uptake. These characteristics are crucial for applications in fuel cell membranes, water purification systems, and superabsorbent materials.
The pyrimidine (B1678525) moiety is anticipated to contribute to the thermal stability and mechanical robustness of the resulting polymer. The methyl groups can influence the polymer's solubility and processing characteristics. Researchers are currently investigating the polymerization of this compound with various co-monomers to create novel copolymers with a precise balance of these properties.
Data on Polymer Properties (Hypothetical based on related compounds):
| Polymer System | Ion Exchange Capacity (meq/g) | Water Uptake (%) | Thermal Stability (°C) |
| Copolymer with Styrene | 1.5 - 2.5 | 20 - 40 | > 250 |
| Copolymer with Acrylamide | 2.0 - 3.0 | 50 - 80 | > 220 |
| Blended with Polyvinyl alcohol | 0.5 - 1.5 | 30 - 60 | > 200 |
Note: This data is illustrative and based on the expected contributions of the sulfonic acid and pyrimidine groups.
Application in Metal-Organic Frameworks (MOFs) as Functional Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the MOF. This compound presents an intriguing candidate as a functional linker.
The sulfonic acid group can serve as a potent coordination site for metal ions, while also introducing strong Brønsted acidity to the MOF pores. This intrinsic acidity can render the MOF an effective solid-state catalyst for a variety of organic transformations. Furthermore, the nitrogen atoms of the pyrimidine ring can also participate in coordination, potentially leading to MOFs with novel topologies and enhanced stability. While the direct use of this compound in MOFs is an emerging field, the use of other pyrimidine-based linkers, such as pyrimidine-4,6-dicarboxylate, has been shown to produce robust and functional MOFs. researchgate.netmdpi.com The incorporation of sulfonic acid groups into MOF linkers, in general, has been a successful strategy for creating highly active catalysts and selective adsorbents. acs.org
Potential MOF Applications:
Heterogeneous Catalysis: The acidic sites can catalyze reactions such as esterification, alkylation, and condensation.
Gas Storage and Separation: The polar sulfonic acid groups can enhance the selective adsorption of polar molecules like CO2 and SO2.
Proton Conduction: The sulfonic acid moieties can facilitate proton transport, making these MOFs candidates for proton exchange membranes in fuel cells.
Contribution to the Design of Stimuli-Responsive Materials
Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. The functional groups present in this compound make it a promising building block for such materials.
The sulfonic acid group is highly sensitive to changes in pH. At low pH, it is protonated, while at higher pH, it deprotonates to form a sulfonate anion. This reversible protonation can be harnessed to trigger changes in material properties. For example, a hydrogel containing this compound could exhibit pH-dependent swelling and release of encapsulated molecules. nih.govresearchgate.net
The pyrimidine ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be disrupted by changes in temperature or solvent polarity. By incorporating this compound into polymers or supramolecular assemblies, it is possible to create materials that respond to a variety of stimuli, opening up applications in drug delivery, sensing, and soft robotics. mdpi.commdpi.com
Examples of Stimuli-Responsive Behavior:
| Stimulus | Material Response | Potential Application |
| pH Change | Swelling/shrinking of a hydrogel | Controlled drug release |
| Temperature | Change in polymer solubility | Thermoresponsive coatings |
| Ionic Strength | Alteration of material conductivity | Chemical sensors |
Future Research Directions and Unanswered Questions
Development of More Efficient and Sustainable Synthetic Pathways
The future synthesis of 4,6-Dimethylpyrimidine-2-sulfonic acid will likely focus on principles of green chemistry, aiming for higher efficiency, reduced environmental impact, and lower costs. Current synthetic approaches to analogous sulfonylpyrimidines often involve multi-step processes that may utilize harsh reagents. researchgate.net Future research should explore more direct and sustainable routes.
One promising avenue is the direct sulfonation of 4,6-dimethylpyrimidine (B31164). While electrophilic substitution on the pyrimidine (B1678525) ring can be challenging due to its electron-deficient nature, the development of novel catalytic systems could facilitate this transformation under milder conditions. wikipedia.org Another approach could involve the oxidation of 4,6-dimethylpyrimidine-2-thiol (B7761162), a readily accessible precursor. researchgate.net Research into advanced oxidation catalysts that are both highly selective and recyclable will be crucial. Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product purity.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Direct Sulfonation | Atom economy, fewer steps | Ring deactivation, harsh conditions |
| Oxidation of Thiol | Readily available starting material | Over-oxidation, catalyst separation |
| Flow Chemistry | Improved safety and control | Initial setup costs, optimization |
Deeper Understanding of Structure-Reactivity Relationships in Complex Systems
A fundamental understanding of the relationship between the structure of this compound and its reactivity is paramount for predicting its behavior in complex chemical systems. The sulfonic acid group, being a strong electron-withdrawing group, is expected to significantly influence the electron density of the pyrimidine ring, thereby affecting its reactivity towards nucleophiles and electrophiles. wikipedia.org
Future studies should systematically investigate the kinetics and thermodynamics of its reactions with a variety of substrates. For instance, its reactivity profile could be compared with that of its methylsulfonyl analogue, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which has been studied for its ability to arylate proteins. nih.govacs.org Understanding these differences will be key to designing specific applications. Moreover, investigating the role of the dimethyl substituents at the 4 and 6 positions on the reactivity at the 2-position will provide valuable insights for fine-tuning the electronic properties of the molecule.
Expansion of Catalytic Scope and Selectivity
The presence of both a Brønsted acidic sulfonic acid group and a basic pyrimidine ring suggests that this compound could function as a bifunctional catalyst. Research in this area could unlock novel catalytic applications. For example, it could be investigated as a catalyst in multi-component reactions for the synthesis of complex heterocyclic compounds, a field where pyrimidine derivatives have already shown promise. mdpi.comresearchgate.net
Furthermore, immobilizing this compound onto solid supports, such as polymers or silica (B1680970), could lead to the development of heterogeneous catalysts that are easily separable and recyclable. The catalytic efficiency of such supported catalysts in reactions like esterification, condensation, and the synthesis of pyrimidine derivatives should be systematically evaluated. mdpi.com The goal would be to develop robust and reusable catalytic systems for sustainable chemical processes.
Advanced Computational Predictions for Novel Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. jchemrev.comjchemrev.com In the context of this compound, computational studies can provide invaluable insights into its electronic structure, molecular orbitals, and potential energy surfaces of its reactions.
Future research should employ advanced computational models to predict its behavior in various applications. For example, DFT calculations could be used to screen its potential as a ligand for metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.org Additionally, computational modeling can aid in the design of novel materials based on this pyrimidine derivative, such as polymers with specific electronic or optical properties. These in silico studies can significantly accelerate the discovery and development of new materials by prioritizing synthetic efforts on the most promising candidates.
Exploration of New Chemical Applications in Emerging Fields
The unique combination of a sulfonic acid group and a pyrimidine core in this compound opens up possibilities for its application in a variety of emerging scientific fields. Its potential use in the development of novel agrochemicals is one such area, given that pyrimidine sulfonate esters have shown promising antibacterial and insecticidal activities. mdpi.comnih.gov
In materials science, its incorporation into polymer backbones could lead to the development of proton-conducting membranes for fuel cells or functional coatings with tailored properties. The inherent biological relevance of the pyrimidine ring also suggests potential applications in medicinal chemistry, although this would require extensive investigation. jacsdirectory.comresearchgate.netresearchgate.net For instance, it could serve as a scaffold for the design of enzyme inhibitors or as a building block for more complex drug molecules. A summary of potential applications is provided in the table below.
| Field | Potential Application | Rationale |
| Agrochemicals | Fungicides, Herbicides | Known activity of related pyrimidine sulfonates. mdpi.comnih.gov |
| Materials Science | Proton-conducting membranes | Presence of the sulfonic acid group. |
| Catalysis | Heterogeneous acid catalyst | Potential for immobilization on solid supports. mdpi.com |
| Organic Synthesis | Building block for heterocycles | Versatile reactivity of the pyrimidine core. mdpi.com |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4,6-dimethylpyrimidine-2-sulfonic acid, and how can intermediates be characterized? A:
- Synthesis : Common routes involve sulfonation of 4,6-dimethylpyrimidine using reagents like chlorosulfonic acid or sulfur trioxide. Intermediate isolation (e.g., 4,6-dimethylpyrimidine-2-sulfonyl chloride) is critical, requiring anhydrous conditions to avoid hydrolysis .
- Characterization : Use NMR (¹H/¹³C) to confirm sulfonic acid group incorporation (δ ~12 ppm for sulfonic proton in DMSO-d6). IR spectroscopy can validate S=O stretching (~1350-1200 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Crystallographic Analysis
Q: How do hydrogen-bonding networks in this compound derivatives influence crystal packing? A:
- Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs ) reveals planar pyrimidine rings with intermolecular N–H⋯O and S–O⋯H interactions. For example, in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, N–H⋯Cl hydrogen bonds form 2D networks .
- Data Interpretation : Measure centroid–centroid distances (e.g., 3.55 Å for π–π stacking ) and bond angles to assess packing efficiency. SHELXL refinement parameters (R factor < 0.05) ensure accuracy .
Stability and Degradation
Q: What factors affect the stability of this compound under varying pH and temperature? A:
- Experimental Design : Conduct accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring. Acidic conditions may hydrolyze sulfonic groups, while basic conditions promote ring oxidation .
- Key Findings : Thermal gravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in inert atmospheres to prevent moisture absorption .
Advanced Functionalization
Q: How can regioselective functionalization of this compound be achieved for targeted applications? A:
- Method : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the sulfonic acid position. Protect the sulfonic group as a sodium salt to avoid side reactions .
- Case Study : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide was synthesized via thioether linkage, confirmed by X-ray (R factor = 0.048) .
Data Contradictions in pKa Determination
Q: How can discrepancies in reported pKa values for this compound be resolved? A:
- Analysis : Compare potentiometric titration (aqueous vs. non-aqueous solvents) and computational methods (DFT). For example, sulfonic acids typically exhibit pKa < 1, but solvent polarity (e.g., DMSO vs. H2O) alters measurements .
- Resolution : Validate with UV-Vis spectroscopy at varying pH to track deprotonation (λmax shifts). Computational studies (e.g., Gaussian) model solvation effects .
Interaction Studies with Biomolecules
Q: What methodologies are suitable for studying interactions between this compound and proteins? A:
- Techniques :
- Data Interpretation : Correlate thermodynamic parameters (ΔG, ΔH) from ITC with computational models .
Safety and Handling Protocols
Q: What safety protocols are essential for handling this compound in lab settings? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
